molecular formula C13H20BrNO2 B590079 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8 CAS No. 1330189-17-7

8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8

Cat. No.: B590079
CAS No.: 1330189-17-7
M. Wt: 310.261
InChI Key: QQCVFKSWYYHXMA-IFBDEUHTSA-N
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Description

8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8 is a spirocyclic compound characterized by its unique structure, which includes a bromobutyl group and an azaspirodecane core. Spirocyclic compounds are known for their diverse applications in various fields, including medicinal chemistry, due to their unique three-dimensional structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8 typically involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with a bromobutylamine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a base to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce carboxylic acids .

Scientific Research Applications

8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8 has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8 involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobutyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The spirocyclic core provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8 is unique due to the presence of the bromobutyl group, which imparts distinct reactivity and biological activity compared to other spirocyclic compounds. Its deuterated form (d8) also makes it valuable in studies involving isotopic labeling and tracing .

Properties

IUPAC Name

8-(4-bromo-1,1,2,2,3,3,4,4-octadeuteriobutyl)-8-azaspiro[4.5]decane-7,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO2/c14-7-3-4-8-15-11(16)9-13(10-12(15)17)5-1-2-6-13/h1-10H2/i3D2,4D2,7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCVFKSWYYHXMA-IFBDEUHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])N1C(=O)CC2(CCCC2)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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